Dexfosfoserine hydrochloride

Description

Contextualization within Phosphoamino Acid Chemistry

Dexfosfoserine, also known as O-Phospho-L-serine, is a phosphoric acid ester of serine. targetmol.comdrugbank.com It belongs to the class of organic compounds known as phosphoamino acids. These are amino acids that have been modified by the covalent attachment of a phosphate (B84403) group. This phosphorylation is a pivotal event in biochemistry, and phosphoamino acids are the fundamental units of this process. Dexfosfoserine is specifically an L-alpha-amino acid, meaning it possesses the L-configuration at the alpha-carbon, which is the stereoisomer predominantly found in nature. drugbank.com The presence of the phosphate group introduces a negative charge at physiological pH, significantly increasing the polarity of the molecule compared to its parent amino acid, serine. This change is fundamental to its biological roles.

Academic Significance of Serine Phosphorylation in Biological Systems

The phosphorylation of serine residues within proteins is one of the most common and crucial post-translational modifications in eukaryotic cells. ebi.ac.uk This process is catalyzed by a large family of enzymes called kinases and can be reversed by phosphatases. The addition of a bulky, negatively charged phosphate group to a serine residue can induce significant conformational changes in a protein, activate or inhibit its enzymatic activity, create binding sites for other proteins, and alter its subcellular localization. rsc.org

Consequently, serine phosphorylation is a key regulatory mechanism in a vast array of cellular processes, including:

Signal Transduction: It is a cornerstone of signaling cascades, where a series of proteins are sequentially phosphorylated and dephosphorylated to transmit signals from the cell surface to the nucleus. rsc.org

Gene Expression: The phosphorylation state of transcription factors can determine their ability to bind DNA and regulate the transcription of genes.

Cell Cycle Control: The progression through the different phases of the cell cycle is tightly regulated by the phosphorylation of key proteins like cyclins and cyclin-dependent kinases.

Metabolism: The activity of many enzymes involved in metabolic pathways is controlled by serine phosphorylation. ebi.ac.uk

Given this central role, aberrant phosphorylation is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. rsc.org The availability of well-defined phosphoamino acids like dexfosfoserine is therefore essential for researchers to synthesize phosphopeptides and study the specific effects of phosphorylation on protein function and disease progression. rsc.org

Nomenclature and Stereochemical Considerations in Phosphoserine Derivatives

The nomenclature surrounding phosphoserine derivatives can be complex, with several synonyms used in the literature to refer to the same chemical entity. Dexfosfoserine is chemically identical to O-Phospho-L-serine. targetmol.comhandomchemicals.com The "dex-" prefix in dexfosfoserine is a less common designation that also refers to the L-enantiomer. ebi.ac.uk

Stereochemistry is a critical aspect of phosphoamino acid chemistry. Dexfosfoserine is the L-enantiomer, as indicated by its full IUPAC name: (2S)-2-amino-3-(phosphonooxy)propanoic acid. drugbank.comebi.ac.uk This specific stereoisomer is the one recognized by enzymes and incorporated into proteins in biological systems. The D-enantiomer, while chemically similar, would not be expected to have the same biological activity.

The "hydrochloride" designation indicates that the compound is supplied as a salt. The basic amino group of dexfosfoserine is protonated by hydrochloric acid, forming a hydrochloride salt. This is a common practice for amino acid-based compounds to enhance their stability and aqueous solubility, facilitating their use in experimental settings. targetmol.com The core biological activity resides in the dexfosfoserine molecule itself, while the hydrochloride counter-ion is generally considered inert in this context. targetmol.com

Data Tables

Table 1: Chemical Properties of Dexfosfoserine

| Property | Value | Source |

| Molecular Formula | C3H8NO6P | targetmol.comdrugbank.comnih.gov |

| Molecular Weight | 185.07 g/mol | targetmol.comhandomchemicals.comnih.gov |

| CAS Number | 407-41-0 | targetmol.comdrugbank.comguidetopharmacology.org |

| IUPAC Name | (2S)-2-amino-3-(phosphonooxy)propanoic acid | drugbank.com |

| Stereochemistry | L-configuration (Absolute) | drugbank.comnih.gov |

| InChI Key | BZQFBWGGLXLEPQ-REOHCLBHSA-N | drugbank.comnih.gov |

Table 2: Synonyms for Dexfosfoserine

| Synonym | Source |

| O-Phospho-L-serine | targetmol.comebi.ac.ukhandomchemicals.com |

| L-Phosphoserine | handomchemicals.com |

| Phosphoserine | drugbank.com |

| L-Serine O-phosphate | targetmol.com |

| H-Ser(PO3H2)-OH | handomchemicals.com |

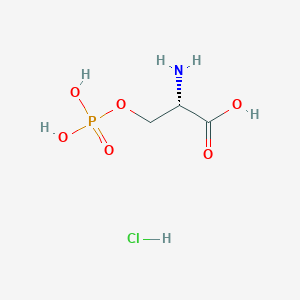

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H9ClNO6P |

|---|---|

Molecular Weight |

221.53 g/mol |

IUPAC Name |

(2S)-2-amino-3-phosphonooxypropanoic acid;hydrochloride |

InChI |

InChI=1S/C3H8NO6P.ClH/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H2,7,8,9);1H/t2-;/m0./s1 |

InChI Key |

SMQMATXRVFPROR-DKWTVANSSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)O.Cl |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O.Cl |

Origin of Product |

United States |

Mechanistic Investigations of Dexfosfoserine Hydrochloride at the Molecular Level

Elucidation of Primary Molecular Targets and Binding Dynamics

Dexfosfoserine hydrochloride's interactions with its molecular targets are central to its biological activity. These interactions involve direct binding and modulation of protein function, leading to downstream effects on cellular processes. Computational methods like molecular docking and dynamics simulations are instrumental in elucidating the binding modes and stability of such interactions. nih.govmdpi.comsemanticscholar.org

Inhibition Mechanisms of Glycogen (B147801) Phosphorylase, Muscle Form

Glycogen phosphorylase is a critical enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate to provide energy. mdpi.com The muscle isoform of this enzyme, PYGM, is a key target for therapeutic intervention in metabolic disorders.

This compound can act as an inhibitor of glycogen phosphorylase. scbt.com The inhibition of glycogen phosphorylase can lead to an accumulation of glycogen within cells. biorxiv.orgnih.gov The kinetics of this inhibition can be studied to determine parameters such as the inhibitory constant (Ki), which quantifies the inhibitor's potency. uclan.ac.uk The activity of glycogen phosphorylase is subject to allosteric regulation by molecules like AMP, ADP, and ATP, which can either activate or inhibit the enzyme depending on cellular energy status. nih.govnih.gov

| Compound | Target Enzyme | Effect | Kinetic Parameter |

|---|---|---|---|

| This compound | Glycogen Phosphorylase, Muscle Form (PYGM) | Inhibition | Ki (Inhibitory Constant) |

Modulatory Effects on Receptor-Mediated Signal Transduction Pathways

This compound is involved in modulating complex signaling networks initiated by cell surface receptors. These pathways are crucial for a variety of cellular functions, including adhesion, migration, and cytoskeletal organization.

Integrin alpha-IIb (ITGA2B) is a subunit of the platelet integrin receptor αIIbβ3, which plays a vital role in blood coagulation by mediating platelet aggregation. uniprot.orggenecards.orgnih.gov This receptor binds to ligands such as fibrinogen, initiating intracellular signaling cascades. uniprot.org Dexfosfoserine may play a role in the signal transduction downstream of the ITGA2B receptor. drugbank.com This regulation is part of the "outside-in" signaling that occurs after ligand binding and is crucial for platelet function. drugbank.com

A potential mechanism for dexfosfoserine's action in ITGA2B signaling involves the regulation of the uncoupling of Wiskott-Aldrich syndrome protein (WASP) and WAS/WASL interacting protein family member 1 (WIPF1). drugbank.com WIPF1 is known to bind to WASP and is involved in organizing the actin cytoskeleton. nih.govwikipedia.orguniprot.org The interaction between WIPF1 and WASP is critical for regulating actin polymerization. nih.gov The uncoupling of this complex is a key step that allows for the activation of downstream processes.

The uncoupling of WASP and WIPF1 permits the regulation of actin filament nucleation. drugbank.com This process is largely mediated by the Actin-Related Proteins 2/3 (Arp2/3) complex, which is a major nucleator of actin filaments. wikipedia.orgplos.orgnih.gov The Arp2/3 complex, when activated, creates branched actin networks, a process fundamental to cell motility and other cytoskeletal rearrangements. wikipedia.orgnih.gov Dexfosfoserine's influence on this pathway suggests it can indirectly modulate the dynamics of the actin cytoskeleton. drugbank.com

| Receptor/Complex | Associated Proteins | Process Regulated | Downstream Effect |

|---|---|---|---|

| ITGA2B | WASP, WIPF1 | Uncoupling of WASP/WIPF1 | Regulation of actin filament nucleation |

| Arp2/3 Complex | Actin | Actin filament nucleation and branching | Cytoskeletal rearrangement |

Influence on WASP and WIPF1 Uncoupling

Interactions with Insulin (B600854) Signaling Cascade Components

The insulin signaling pathway is a crucial regulator of glucose metabolism. genome.jpnih.govyoutube.com Insulin binding to its receptor triggers a cascade of phosphorylation events, involving key proteins like the insulin receptor substrate (IRS). genome.jpyoutube.com Dexfosfoserine may mediate inhibitory effects on this pathway. drugbank.com

One proposed mechanism involves the phosphorylation of IRS1 at serine residues. drugbank.com This serine phosphorylation can block the subsequent tyrosine phosphorylation of IRS1, which is a critical step for the activation of the downstream PI3K/AKT pathway. drugbank.comgenome.jp This inhibition of the insulin signaling cascade can have significant effects on glucose uptake and metabolism. genome.jpnih.gov

Mechanism of Insulin Receptor Substrate 1 (IRS1) Phosphorylation

The direct phosphorylation of Insulin Receptor Substrate 1 (IRS1) by this compound is not a well-documented mechanism in the provided search results. Insulin signaling involves the phosphorylation of IRS1 on tyrosine residues by the insulin receptor, which then acts as a docking site for other signaling proteins. plos.orguniprot.orguniprot.org Serine phosphorylation of IRS1, on the other hand, is often associated with the inhibition of insulin signaling and is implicated in insulin resistance. uniprot.orgpnas.orgnih.gov Various kinases are known to phosphorylate IRS1 at different serine residues, which can either positively or negatively regulate insulin signaling. plos.orgnih.govoup.com For instance, phosphorylation of human IRS1 at Serine 629 by Akt has a positive role, while phosphorylation at Serine 307 (in human IRS-1 Ser312) can block the interaction with the insulin receptor. nih.govnih.gov

While a direct catalytic role for this compound in IRS1 phosphorylation is not described, it is conceivable that it could indirectly influence this process. As a modulator of NMDA receptor activity, which is involved in calcium influx and various downstream signaling cascades, dexfosfoserine could potentially affect the activity of kinases that target IRS1. wikipedia.org However, this remains a speculative area requiring further research, as the provided literature does not establish a direct mechanistic link.

It is important to note that impaired insulin-stimulated glucose uptake in skeletal muscle from obese subjects is associated with decreased tyrosine phosphorylation of both the insulin receptor and IRS-1. nih.gov This highlights the complexity of IRS1 phosphorylation and its role in metabolic regulation.

Allosteric Modulation and Conformational Dynamics of Target Proteins

Dexfosfoserine's primary molecular interaction is with the NMDA receptor, where it acts as a co-agonist at the glycine (B1666218) binding site. wikipedia.orgcambridge.orgfrontiersin.orgnih.gov This interaction is a form of allosteric modulation, as the glycine site is topographically distinct from the glutamate (B1630785) binding site (the orthosteric site). wikipedia.orgnih.gov The binding of a co-agonist like dexfosfoserine to the GluN1 subunit is crucial for the activation of the NMDA receptor, which also requires the binding of glutamate to the GluN2 subunit and depolarization of the membrane to relieve magnesium block. wikipedia.orgnih.gov

The binding of an allosteric modulator induces conformational changes in the receptor protein, which in turn affects its activity. nih.govmdpi.com In the case of the NMDA receptor, the binding of both glutamate and a glycine site co-agonist leads to the opening of the ion channel. wikipedia.org The conformational dynamics of proteins, particularly intrinsically disordered proteins, are significantly influenced by post-translational modifications like phosphorylation. biorxiv.orgacs.orgnih.gov Phosphorylation can alter the conformational landscape of a protein, leading to changes in its interactions and functions. biorxiv.orgnih.gov While the specific conformational changes in the NMDA receptor induced by dexfosfoserine are not detailed in the provided results, it is a fundamental aspect of its function as an allosteric modulator.

It is also worth noting that other compounds, such as dexniguldipine-HCl, have been shown to modulate the function of other proteins, like P-glycoprotein, through direct interaction, leading to changes in drug resistance. nih.gov

Enzyme Kinetics and Inhibitory Potency Studies

The study of enzyme kinetics helps in understanding the rates of enzyme-catalyzed reactions and how they are affected by various factors, including inhibitors. wikipedia.orgmhmedical.com Dexfosfoserine, as O-phospho-D-serine, is a phosphorylated amino acid and its interactions with enzymes are of interest.

The inhibitory potency of a compound is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). For instance, O-phospho-L-serine (the L-enantiomer of dexfosfoserine) has been shown to be an inhibitor of ferredoxin-dependent glutamate synthase with a Ki value of 4.9 millimolar. ebi.ac.uk

While specific kinetic data for this compound as an enzyme inhibitor is not abundant in the provided search results, the general principles of enzyme inhibition are well-established. mhmedical.comlibretexts.org For example, competitive inhibitors increase the apparent Michaelis constant (Km) of an enzyme for its substrate without affecting the maximum reaction velocity (Vmax). libretexts.org

The table below summarizes the inhibitory activities of related phosphoserine compounds on different enzymes, illustrating the type of data obtained from such studies.

| Compound | Enzyme | Inhibition Constant (Ki) | Notes |

| O-phospho-L-serine | Ferredoxin-dependent glutamate synthase | 4.9 mM | ebi.ac.uk |

| Peptide with phosphoserine replacing alanine-21 | cAMP-dependent protein kinase | Decreased inhibitory activity by a factor of 120 | The parent peptide was an inhibitor. pnas.orgpnas.org |

Further research would be necessary to determine the specific enzyme kinetics and inhibitory potency of this compound against a broader range of enzymes.

Biochemical Pathway Integration and Metabolic Interplay of Dexfosfoserine Hydrochloride

Interconnections within Glycine (B1666218) and Serine Metabolic Pathways

Dexfosfoserine, as O-phospho-L-serine, is a central molecule in the phosphorylated pathway of L-serine biosynthesis, which is directly linked to glycine metabolism. genome.jpgenome.jp This pathway begins with the glycolytic intermediate 3-phospho-D-glycerate. genome.jpnih.gov

The synthesis of L-serine involves a sequence of three enzymatic reactions:

Oxidation : 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) catalyzes the oxidation of 3-phosphoglycerate into 3-phosphohydroxypyruvate. This reaction involves the reduction of the cofactor NAD+ to NADH. nih.gov

Transamination : Phosphoserine aminotransferase (PSAT1) facilitates the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, producing O-phospho-L-serine (dexfosfoserine) and α-ketoglutarate. nih.gov

Dephosphorylation : Finally, phosphoserine phosphatase (PSPH) hydrolyzes the phosphate (B84403) group from O-phospho-L-serine to yield L-serine. nih.gov

L-serine can then be converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), a key step that connects serine metabolism to the one-carbon metabolic pathway by transferring a carbon unit to tetrahydrofolate. biorxiv.orgconicet.gov.ar This interconnection highlights the crucial position of dexfosfoserine as the direct precursor to L-serine and, subsequently, a key influencer of glycine availability. nih.govbiorxiv.org

Table 1: Key Enzymes in the L-Serine Biosynthesis Pathway

| Enzyme | Abbreviation | Function |

| 3-phosphoglycerate dehydrogenase | PHGDH | Catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.gov |

| Phosphoserine aminotransferase | PSAT1 | Catalyzes the conversion of 3-phosphohydroxypyruvate to O-phospho-L-serine. nih.gov |

| Phosphoserine phosphatase | PSPH | Catalyzes the dephosphorylation of O-phospho-L-serine to L-serine. nih.gov |

Potential Influence on Related Metabolic Networks and Enzymes

Given its integral role, dexfosfoserine is associated with metabolic pathways beyond serine and glycine synthesis, including those implicated in specific inborn errors of metabolism. drugbank.com

Non-ketotic hyperglycinemia (NKH), also known as glycine encephalopathy, is a rare genetic disorder of amino acid metabolism. wikipedia.orgrarediseases.org It is caused by defects in the glycine cleavage system (GCS), an enzyme complex responsible for the breakdown of glycine. wikipedia.orgjcpsp.pk This deficiency leads to the accumulation of toxic levels of glycine in the body, particularly in the brain and cerebrospinal fluid, resulting in severe neurological symptoms. wikipedia.orgorpha.net

The metabolic link between dexfosfoserine and NKH stems from the serine-glycine metabolic axis. Since glycine is primarily synthesized from L-serine, and L-serine is directly produced from dexfosfoserine (O-phospho-L-serine), any dysregulation in this biosynthetic pathway can potentially impact glycine concentrations. nih.govbiorxiv.org Dexfosfoserine is documented as being associated with the non-ketotic hyperglycinemia pathway, underscoring the importance of the serine biosynthetic pathway in maintaining glycine homeostasis. drugbank.com

Dihydropyrimidine dehydrogenase (DPD) deficiency is a pharmacogenetic syndrome caused by mutations in the DPYD gene. medlineplus.govnih.gov The DPD enzyme is the rate-limiting step in the catabolism of pyrimidines, such as uracil (B121893) and thymine. medlineplus.gov Individuals with DPD deficiency are at high risk for severe, and potentially fatal, toxicity when treated with fluoropyrimidine chemotherapy drugs like 5-fluorouracil, which are broken down by this enzyme. medlineplus.govmedicaljournalssweden.sefederalregister.gov

DrugBank databases list an association between dexfosfoserine and the Dihydropyrimidine Dehydrogenase Deficiency (DHPD) pathway. drugbank.com While the direct mechanistic link is not fully elucidated in primary literature, this association points to a potential interplay between amino acid metabolism and pyrimidine (B1678525) catabolism. Metabolic pathways are highly interconnected, and intermediates from amino acid metabolism can be channeled into nucleotide synthesis and breakdown. mdpi.comegyankosh.ac.in This documented association suggests a relationship that warrants further investigation to understand the broader metabolic network in which dexfosfoserine participates.

Table 2: Associated Metabolic Disturbances

| Metabolic Disturbance | Description | Relation to Dexfosfoserine |

| Non-Ketotic Hyperglycinemia (NKH) | An inborn error of glycine metabolism caused by deficient activity of the glycine cleavage system, leading to glycine accumulation. wikipedia.orgjcpsp.pk | As the direct precursor to L-serine, which is a primary source of glycine, dexfosfoserine is metabolically upstream and integral to glycine homeostasis. biorxiv.orgdrugbank.com |

| Dihydropyrimidine Dehydrogenase (DPD) Deficiency | A pharmacogenetic syndrome where reduced DPD enzyme activity impairs the breakdown of pyrimidines, leading to toxicity from certain drugs. medlineplus.govnih.gov | Dexfosfoserine is noted to be associated with the DPD deficiency pathway, suggesting a higher-level metabolic network connection between amino acid and pyrimidine metabolism. drugbank.com |

Research into Hyperglycinemia-Related Metabolic Disturbances

Broader Context of Amino Acid and Phosphate Metabolism

Dexfosfoserine is classified as a phosphoamino acid, a group of molecules that includes amino acids containing phosphorus. drugbank.comdrugbank.com This dual chemical nature places it at the intersection of amino acid and phosphate metabolism, two fundamental processes for cellular function.

Amino acid metabolism involves a series of biochemical processes where amino acids are used to synthesize proteins and other biomolecules, or are broken down for energy. egyankosh.ac.inspu.edu.sy The catabolism of most amino acids begins with the removal of the α-amino group through transamination, leaving a carbon skeleton, or α-keto acid, which can enter central metabolic pathways for energy production. spu.edu.sy For dexfosfoserine, its entry into general metabolism requires the action of two types of enzymes: a phosphatase to remove the phosphate group (yielding serine) and an aminotransferase to remove the amino group. nih.govspu.edu.sy

Phosphate is essential for a multitude of cellular functions, including energy transfer (as in ATP), signal transduction (through protein phosphorylation), and as a structural component of nucleic acids and phospholipids. The metabolism of phosphorylated intermediates like dexfosfoserine is tightly regulated. The hydrolysis of its phosphate group by phosphoserine phosphatase not only completes the synthesis of serine but also releases inorganic phosphate, contributing to the cellular phosphate pool. nih.gov This interplay between different metabolic pathways is crucial for maintaining cellular homeostasis and supporting processes like biosynthesis and energy production. mdpi.comfrontiersin.org

Preclinical Research Methodologies and Approaches for Dexfosfoserine Hydrochloride

In Vitro Experimental Paradigms for Biological Activity Assessment

In vitro studies, which are conducted in a controlled environment outside of a living organism, form the cornerstone of preclinical research. These experimental models allow for a detailed investigation of a compound's interaction with biological systems at the cellular and molecular level. For Dexfosfoserine hydrochloride, in vitro paradigms are essential for confirming its intended biological activity and understanding its broader cellular implications.

Biochemical Assays for Enzyme Inhibition and Modulator Activity

Biochemical assays are fundamental in preclinical research to quantify a compound's direct interaction with its molecular target. bioivt.com For this compound, which acts as an inhibitor of glycogen (B147801) phosphorylase, these assays are crucial for determining its potency and mechanism of inhibition. drugbank.com These studies are typically performed in vitro using purified enzymes. bioivt.com

A common approach involves measuring the enzymatic rate in the presence of varying concentrations of the inhibitor. For instance, the activity of glycogen phosphorylase can be monitored by measuring the rate of substrate conversion, such as the phosphorolytic cleavage of glycogen to produce glucose-1-phosphate. drugbank.com The reaction progress can be followed spectrophotometrically by coupling the production of glucose-1-phosphate to a subsequent reaction that generates a colored or fluorescent product. embopress.org Another advanced method is the use of label-free Liquid Chromatography-Mass Spectrometry (LC/MS) to directly measure the conversion of a substrate (e.g., cGMP to GMP for PDE5A inhibitors) in the presence of the inhibitor, offering high sensitivity and accuracy. frontiersin.org By analyzing the reaction rates at different inhibitor concentrations, key parameters like the half-maximal inhibitory concentration (IC50) can be determined.

Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). For example, distinguishing between reversible and irreversible inhibitors can be achieved by pre-incubating the enzyme and inhibitor, then significantly diluting the mixture to see if enzymatic activity is restored, which would indicate a reversible inhibitor. bpsbioscience.com

Table 2: Illustrative Data from a Biochemical Assay for this compound against Glycogen Phosphorylase

| Dexfosfoserine HCl (µM) | Enzyme Activity (% of Control) | Log [Inhibitor] |

|---|---|---|

| 0.1 | 95.2 | -7.0 |

| 1 | 78.5 | -6.0 |

| 10 | 51.3 | -5.0 |

| 100 | 22.1 | -4.0 |

| 1000 | 8.9 | -3.0 |

This hypothetical data would be used to plot a dose-response curve and calculate an IC50 value, representing the concentration at which this compound inhibits 50% of the enzyme's activity.

High-Throughput Screening Approaches for Compound Activity Profiling

High-Throughput Screening (HTS) involves the use of automation and large-scale data analysis to rapidly test thousands of compounds for a specific biological activity. researchgate.net While HTS is often used in the initial discovery phase to identify lead compounds from large libraries, it can also be employed in preclinical development for activity profiling. nih.gov For this compound, HTS can be used to assess its selectivity by screening it against a panel of related enzymes (e.g., other phosphorylases or metabolic enzymes) or a broader panel of common off-targets.

The process typically utilizes microplate formats (e.g., 384- or 1536-well plates) where each well contains a separate experiment. researchgate.net For enzyme inhibition profiling, each well would contain the target enzyme, its substrate, and the test compound. The activity is often measured using fluorescence- or luminescence-based readouts. bioivt.com HTS assays can be developed to identify compounds that protect against cellular stress or breakdown of biological barriers, providing a functional assessment of a compound's activity. nih.govnih.gov Such an approach could reveal additional, previously unknown activities of this compound, contributing to a more complete understanding of its pharmacological profile.

In Vitro Time-Kill Kinetic Assays for Cellular Dynamics

In vitro time-kill kinetic assays are dynamic methods used to assess the rate at which an agent affects cell viability over time. emerypharma.com While traditionally used to determine the bactericidal or bacteriostatic activity of antimicrobial agents, the principles of this assay can be adapted to study the cytostatic or cytotoxic effects of compounds on other cell types, such as cancer cells or even primary cells in culture. ekb.egnih.gov The assay involves exposing a standardized population of cells to the test compound at various concentrations and measuring the number of viable cells at multiple time points. emerypharma.comregulations.gov

In the context of this compound, a modified time-kill assay could be used to investigate its long-term effects on the proliferation and viability of specific cell lines, particularly those highly dependent on glycogen metabolism. For example, certain cancer cell types that rely on glycogenolysis for survival could be treated with this compound. The number of viable cells would be counted at intervals (e.g., 0, 4, 8, 12, and 24 hours) to determine if the compound has a static effect (inhibiting growth) or a cidal effect (actively killing cells). This provides more detailed information on cellular dynamics than a simple endpoint assay. npl.co.uk

Table 3: Hypothetical Time-Kill Kinetic Data for this compound against a Glycogen-Dependent Cell Line

| Time (hours) | Control (Log10 CFU/mL) | Dexfosfoserine HCl [1x MIC] (Log10 CFU/mL) | Dexfosfoserine HCl [4x MIC] (Log10 CFU/mL) |

|---|---|---|---|

| 0 | 6.0 | 6.0 | 6.0 |

| 4 | 6.5 | 6.1 | 5.8 |

| 8 | 7.1 | 6.2 | 5.5 |

| 12 | 7.8 | 6.1 | 5.1 |

| 24 | 8.5 | 6.0 | 4.7 |

In this illustrative example, the 1x MIC concentration shows a cytostatic effect (growth inhibition), while the 4x MIC concentration shows a modest cytotoxic effect over 24 hours.

Computational and Theoretical Modeling in Preclinical Research

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," providing atomic-level insights into the dynamic interactions between a drug and its protein target over time. frontiersin.org This powerful computational technique models the movements and interactions of atoms and molecules by solving Newton's equations of motion. researchgate.net For this compound, MD simulations are invaluable for understanding how it binds to glycogen phosphorylase.

Researchers can build a 3D model of the glycogen phosphorylase active site with this compound docked within it. The simulation then tracks the trajectory of every atom in the system over a period of nanoseconds to microseconds. This reveals critical information about the stability of the compound in the binding pocket, the key amino acid residues involved in the interaction, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov MD simulations can also reveal conformational changes in the enzyme upon inhibitor binding, which may be crucial for its inhibitory mechanism. nih.gov These simulations help to rationalize experimental findings from biochemical assays and provide a structural basis for the compound's activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. sciencepublishinggroup.com By identifying the physicochemical properties or structural features (known as molecular descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

In the preclinical study of this compound, a QSAR model could be developed using a set of its analogs with measured inhibitory activity against glycogen phosphorylase. Molecular descriptors for each analog—such as logP (lipophilicity), molecular weight, dipole moment, and various electronic and topological indices—would be calculated. uran.uadovepress.com Statistical methods, such as multiple linear regression, are then used to build an equation that relates these descriptors to the observed biological activity (e.g., log 1/IC50). dovepress.com

A validated QSAR model serves two main purposes: it provides insight into the mechanism of action by highlighting which molecular properties are important for binding, and it acts as a predictive tool to guide the design of new derivatives with potentially improved potency or other desirable properties. sciencepublishinggroup.com

Table 4: Example of a QSAR Equation for Dexfosfoserine Analogs

A hypothetical QSAR model might yield an equation like the one below, indicating the relative importance of different molecular properties for inhibitory activity.

log(1/IC50) = 0.45 * logP - 0.08 * Vmol + 2.1 * Hdon - 1.5

| Descriptor | Definition | Hypothetical Contribution |

|---|---|---|

| logP | Octanol-water partition coefficient (Lipophilicity) | Positive (higher lipophilicity increases activity) |

| Vmol | Molecular Volume | Negative (larger molecules are less active) |

| Hdon | Number of Hydrogen Bond Donors | Positive (more H-bond donors enhance activity) |

Network Pharmacology Approaches for Pathway Prediction and Systems Biology Integration

Network pharmacology offers a powerful framework for understanding the complex interactions between a drug molecule and the intricate network of biological systems. For a compound like this compound, this approach moves beyond the single-target paradigm to explore its potential effects across multiple pathways.

The process begins with the identification of potential protein targets for this compound. This can be achieved through computational methods such as molecular docking simulations against a library of known protein structures or by using prediction tools that analyze the compound's structural similarity to known ligands. nih.gov For instance, databases like BindingDB and Swiss Target Prediction can be utilized to predict potential targets based on the chemical structure of this compound. nih.govmdpi.com

Once a list of potential targets is generated, these are mapped onto protein-protein interaction (PPI) networks. nih.govnih.gov These networks provide a visual and analytical representation of how the potential targets of this compound might interact with other proteins. Tools like the STRING database and software such as Cytoscape are instrumental in constructing and analyzing these networks. nih.govnih.gov The analysis of these networks can reveal clusters of interacting proteins, known as modules, which may be associated with specific biological functions or diseases. nih.gov

Gene Ontology (GO) and pathway enrichment analysis, often performed using resources like the DAVID Bioinformatics Resources or the Kyoto Encyclopedia of Genes and Genomes (KEGG), are then employed to interpret the biological significance of the identified targets and their associated networks. nih.govmedsci.org This can help predict which signaling pathways, such as metabolic or neuroactive pathways, might be modulated by this compound. Given its structural relation to serine, a key player in cellular metabolism, pathways related to amino acid metabolism and biosynthesis would be of particular interest.

The integration of this information within a systems biology context allows for the formulation of hypotheses about the compound's mechanism of action. nih.govcore.ac.uk For example, if network analysis indicates that this compound targets are enriched in pathways related to cellular energy production, it could provide a mechanistic basis for its investigation in conditions of fatigue. This holistic view is crucial for designing further focused preclinical studies. nih.gov

Predictive Modeling for Pharmacokinetic and Pharmacodynamic Properties in Preclinical Systems

Predictive modeling plays a pivotal role in the early preclinical assessment of drug candidates like this compound, helping to forecast their pharmacokinetic (PK) and pharmacodynamic (PD) properties. diva-portal.org These in silico methods are cost-effective and can significantly reduce the reliance on later-stage, more complex experimental setups. nih.gov

Pharmacokinetic (ADME) Prediction:

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a drug. nih.gov Various computational models can be used to predict these properties for this compound. Quantitative Structure-Activity Relationship (QSAR) models, for example, can estimate properties like solubility, permeability, and potential for inhibiting key metabolic enzymes based on the molecule's chemical structure. numberanalytics.commdpi.com

Several software platforms and web servers, such as admetSAR, are available to predict a range of ADMET (ADME and toxicity) properties. nih.govdrugbank.com These tools can provide early flags for potential liabilities, such as poor absorption or rapid metabolism, that might hinder the compound's development.

Interactive Table: Predicted ADME Properties for a Hypothetical Compound

| Property | Predicted Value/Classification | Method |

| Aqueous Solubility | High | QSAR |

| Intestinal Absorption | High | Rule-based models |

| Blood-Brain Barrier Penetration | Low | Machine Learning |

| CYP450 2D6 Inhibition | Non-inhibitor | SVM Model |

| hERG Inhibition | Non-inhibitor | Predictive Model |

This table represents a hypothetical prediction for illustrative purposes.

Pharmacodynamic Modeling:

Predictive PD modeling for this compound would involve correlating its structural features with its potential biological effects. If in vitro assays identify specific enzymatic or receptor interactions, these data can be used to build models that predict the concentration-effect relationship.

Physiologically Based Pharmacokinetic (PBPK) Modeling:

PBPK modeling represents a more sophisticated approach that integrates the physicochemical properties of the compound with detailed physiological information of the biological system. pharmaron.comnih.gov By creating a whole-body model with interconnected compartments representing different organs and tissues, PBPK simulations can predict the time course of the drug's concentration in various parts of the body. pharmaron.com This can be particularly useful for predicting human PK from preclinical data and for exploring the potential impact of intrinsic and extrinsic factors on drug disposition. pharmaron.com

Translational Preclinical Research Frameworks

A key challenge in drug development is ensuring that findings from early preclinical studies are relevant and predictive of the outcomes in more complex biological systems. Translational research frameworks aim to bridge this gap.

Bridging In Vitro Findings to In Vivo Predictive Models and Systems (excluding animal data)

The translation of in vitro data for this compound into a predictive understanding of its in vivo behavior, without relying on animal data, necessitates the use of advanced in vitro models and computational techniques.

One approach is the use of more complex in vitro systems that better mimic human physiology. sygnaturediscovery.com This can include 3D cell cultures, spheroids, or organ-on-a-chip (OOC) models. cn-bio.comdrugdiscoverynews.com For instance, liver-on-a-chip models could be used to study the metabolism of this compound in a more physiologically relevant context than traditional 2D cell cultures. cn-bio.comdrugdiscoverynews.com These models can provide more accurate data on metabolic stability and potential drug-drug interactions, which can then be used to refine PBPK models. sygnaturediscovery.com

Quantitative Systems Pharmacology (QSP) models offer another powerful tool for this translation. nih.gov QSP models integrate data from various sources, including in vitro biochemical assays, cell-based assays, and pathway analyses from network pharmacology, to create a mathematical representation of the drug's interaction with the biological system. nih.gov For this compound, a QSP model could be developed to link its effects on specific metabolic enzymes (identified through in vitro assays) to predicted changes in cellular energy levels.

The ultimate goal of this translational framework is to build a robust in silico model of this compound's behavior that is informed by high-quality in vitro data. nih.gov This model can then be used to simulate the compound's effects in a virtual human system, providing valuable insights to guide further development decisions. This approach, which emphasizes the integration of computational modeling with advanced in vitro systems, is central to modern, more predictive preclinical drug evaluation. nih.gov

Advanced Analytical Methodologies for Dexfosfoserine Hydrochloride Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental to the analytical workflow for dexfosfoserine hydrochloride, enabling the separation of the analyte from complex mixtures and its subsequent quantification. The choice of technique is often dictated by the nature of the sample and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Various HPLC-based methodologies have been developed to enhance selectivity and sensitivity.

Micellar high-performance liquid chromatography (HPLC) offers an alternative to traditional reversed-phase chromatography, particularly for separating charged and neutral compounds in the same run. This technique utilizes a mobile phase containing a surfactant at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudostationary phase. wikipedia.orgnih.gov The separation mechanism is based on the differential partitioning of analytes between the micelles and the surrounding aqueous mobile phase. wikipedia.orgnih.gov For compounds that are inherently fluorescent or can be derivatized with a fluorescent tag, HPLC with fluorescence detection (HPLC-FLD) provides high sensitivity and selectivity. measurlabs.combrieflands.com The detector measures the light emitted by fluorescent compounds after excitation at a specific wavelength, allowing for the quantification of trace amounts of the analyte. measurlabs.com The combination of micellar chromatography's unique separation capabilities with the high sensitivity of fluorescence detection presents a powerful tool for analyzing this compound in complex biological samples. mdpi.comnih.gov

Principle: Separation is based on the partitioning of this compound between an aqueous mobile phase and a micellar pseudostationary phase. nih.gov

Detection: High sensitivity is achieved by measuring the native or derivatized fluorescence of the compound. measurlabs.com

Advantages: This method can be particularly useful for analyzing samples containing a mix of polar and non-polar compounds and offers enhanced sensitivity for fluorescent analytes. mdpi.comnih.gov

HPLC with amperometric detection is a highly sensitive technique for the analysis of electroactive compounds. chromatographytoday.comlcms.cz Amperometric detectors measure the current generated by the oxidation or reduction of the analyte at an electrode surface held at a constant potential. basinc.com Since this compound can be electrochemically active, this detection method can offer excellent sensitivity and selectivity. chromatographytoday.comlcms.cz The choice of electrode material and the applied potential are critical parameters that are optimized to maximize the signal-to-noise ratio for the analyte of interest. basinc.com

Principle: Quantification is based on the measurement of the current generated from the electrochemical oxidation or reduction of this compound at an electrode surface. basinc.com

Modes of Detection: Depending on the application, various modes can be used, including direct current, pulsed amperometric detection (PAD), and cyclic voltammetry. chromatographytoday.comantecscientific.com

Advantages: This method provides high sensitivity and selectivity for electroactive species and can be a cost-effective alternative to other detection methods. chromatographytoday.commdpi.com

| Parameter | Description |

| Working Electrode | Material where the electrochemical reaction of the analyte occurs. |

| Reference Electrode | Provides a stable potential against which the working electrode potential is controlled. |

| Auxiliary Electrode | Completes the electrical circuit. |

| Applied Potential | The constant potential applied to the working electrode to induce oxidation or reduction. |

Stability-indicating HPLC methods are crucial for assessing the intrinsic stability of a drug substance by separating the active pharmaceutical ingredient (API) from its potential degradation products. chemmethod.comnih.gov These methods are developed through forced degradation studies where the drug is exposed to stress conditions such as acid, base, oxidation, heat, and light. ekb.egscielo.org.co A validated stability-indicating method must be able to resolve the parent drug peak from all degradation product peaks, demonstrating specificity. chemmethod.compharmacophorejournal.com This is essential for accurately quantifying the decrease in the active compound and the formation of impurities over time. mdpi.comchrom-china.com

Forced Degradation Conditions:

Acid Hydrolysis: Typically using 0.1–1M HCl. ekb.eg

Base Hydrolysis: Typically using 0.1–1M NaOH. ekb.eg

Oxidative Degradation: Commonly using hydrogen peroxide. mdpi.com

Thermal Stress: Exposing the drug to elevated temperatures. scielo.org.co

Photolytic Stress: Exposing the drug to UV and visible light. scielo.org.co

| Stress Condition | Typical Reagent/Condition | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | Hydrolysis of the phosphate (B84403) ester or amide bond. |

| Base Hydrolysis | 0.1 M NaOH | Hydrolysis of the phosphate ester or amide bond. |

| Oxidation | 3% H₂O₂ | Oxidation of the amino group or other susceptible moieties. |

| Thermal | 60°C | Various degradation products depending on the molecule's stability. |

| Photolytic | UV/Visible Light | Photodegradation products. |

HPLC with Amperometric Detection

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. alwsci.com Since this compound is a polar and non-volatile amino acid, it requires a chemical derivatization step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.comnih.gov Silylation is a common derivatization technique where active hydrogens on the hydroxyl, amino, and phosphate groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov

A study detailed a method for the analysis of phosphoserine using gas chromatography with mass spectrometry (GC-MS) after a two-step trimethylsilylation process. nih.govresearchgate.net This method involved using hexamethyldisilazane (B44280) followed by bis(trimethylsilyl)trifluoroacetamide to derivatize the different functional groups. nih.govresearchgate.net The resulting trimethylsilylated derivatives were then separated on a GC column and identified based on their retention times and mass spectra. nih.govresearchgate.net

| Derivatization Reagent | Target Functional Group | Purpose |

| Hexamethyldisilazane | Phosphate and hydroxyl groups | Silylation of more reactive groups. nih.gov |

| Bis(trimethylsilyl)trifluoroacetamide | Amino groups | Silylation of less reactive groups. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Compound Identification and Quantification

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective techniques that combine the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govmdpi.com These methods are particularly well-suited for the analysis of this compound in complex matrices. drugbank.comnih.gov

LC-MS allows for the separation of this compound from other components in a sample, followed by its detection and quantification based on its mass-to-charge ratio (m/z). nih.gov LC-MS/MS provides an additional layer of specificity and is often used for unambiguous identification and quantification. mdpi.comthermoscientific.fr In LC-MS/MS, a specific precursor ion of this compound is selected and fragmented, and the resulting product ions are monitored. sciex.comnih.gov This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves sensitivity. thermoscientific.fr

Hydrophilic interaction liquid chromatography (HILIC) is a variation of LC that is particularly effective for separating highly polar compounds like amino acids, often without the need for derivatization. mdpi.comnih.gov

| Technique | Principle | Advantages for this compound Analysis |

| LC-MS | Separates compounds by LC and detects them based on their mass-to-charge ratio. nih.gov | Provides high sensitivity and selectivity for identification and quantification. nih.govdrugbank.com |

| LC-MS/MS | A precursor ion is selected, fragmented, and specific product ions are detected. mdpi.comthermoscientific.fr | Offers superior specificity and lower limits of detection through techniques like SRM/MRM. sciex.comnih.gov |

| HILIC-MS/MS | Uses a hydrophilic stationary phase to separate polar analytes. mdpi.comnih.gov | Enables the analysis of underivatized dexfosfoserine, simplifying sample preparation. nih.gov |

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic techniques are indispensable in the structural analysis of pharmaceutical compounds, providing detailed information about molecular structure, functional groups, and bonding arrangements. For this compound, a combination of spectroscopic methods is employed to unequivocally confirm its chemical identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). srce.hrmdpi.com

In the analysis of this compound, ¹H NMR spectroscopy allows for the identification and assignment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals information about adjacent protons. For Dexfosfoserine, distinct signals would be expected for the protons on the α-carbon, the β-carbon, and the amine group. srce.hrdrugbank.com The presence of the hydrochloride salt would influence the chemical shift of nearby protons, particularly the amine and carboxylic acid protons. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. nih.govmdpi.com Each unique carbon atom in this compound produces a distinct signal, confirming the number of different carbon environments. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, C-O, C-N), which is crucial for confirming the presence of the carboxylic acid, the carbon bearing the phosphate group, and the carbon attached to the amino group. nih.govmdpi.com

Table 1: Representative ¹H NMR Spectral Data for Dexfosfoserine This table presents typical chemical shift values and is for illustrative purposes.

| Proton Assignment | Multiplicity | Representative Chemical Shift (δ) ppm |

|---|---|---|

| H-α (CH) | Multiplet | ~4.5 |

| H-β (CH₂) | Multiplet | ~4.2 |

| NH₃⁺ | Broad Singlet | Variable |

| OH (Carboxyl) | Broad Singlet | Variable |

Data derived from general principles and publicly available spectral information. drugbank.com

Together, ¹H and ¹³C NMR provide a comprehensive picture of the molecule's connectivity and stereochemistry, making it a cornerstone for the structural confirmation of this compound in research settings. mdpi.comrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques that provide complementary information for compound characterization. libretexts.org

Infrared (IR) Spectroscopy probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its functional groups absorb energy at specific frequencies, causing bonds to stretch or bend. libretexts.org An IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. These serve as a molecular fingerprint, confirming the presence of key structural components. For instance, the spectrum would be expected to show broad absorption for the O-H stretches of the carboxylic acid and phosphate groups, N-H stretching for the ammonium (B1175870) group, a sharp C=O stretch for the carbonyl group, and P-O stretching from the phosphate ester. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid, Phosphate) | Stretching, broad | 3300 - 2500 |

| N-H (Ammonium) | Stretching | 3200 - 2800 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |

| P=O (Phosphate) | Stretching | 1250 - 1150 |

| P-O (Phosphate Ester) | Stretching | 1050 - 950 |

| C-O | Stretching | 1300 - 1000 |

Data based on established group frequencies in IR spectroscopy. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. mt.comlongdom.org this compound itself lacks extensive conjugated systems or strong chromophores, meaning it does not absorb strongly in the 200–800 nm range. mhlw.go.jpresearchgate.net The carboxylic acid is the primary chromophore but has a weak absorption at a low wavelength (typically <220 nm). researchgate.net Therefore, direct UV-Vis spectroscopy is more suitable for quantitative analysis at a specific wavelength rather than for detailed structural confirmation. researchgate.net However, the technique can become powerful if the molecule is derivatized with a UV-active moiety, a strategy often employed in quantitative assays like HPLC-UV. europa.eu

Advanced Electrophoretic Techniques for Separation and Purity Assessment

Electrophoresis separates charged molecules based on their differential migration rates in an electric field. ijsred.comthermofisher.com For a small, charged molecule like this compound, which is an amino acid derivative, advanced electrophoretic techniques offer high-resolution separation capabilities ideal for purity assessment and analysis. drugbank.com

Capillary Electrophoresis (CE) is a particularly powerful technique for this purpose. In CE, separation occurs within a narrow-bore capillary filled with an electrolyte buffer. The high surface-area-to-volume ratio of the capillary allows for efficient heat dissipation, enabling the use of high voltages that result in rapid, highly efficient separations and sharp peaks. ijsred.com

The principle of separation in CE is based on the charge-to-size ratio of the analyte. thermofisher.com this compound, possessing both an acidic phosphate group and a basic amino group, is amphoteric. Its net charge is dependent on the pH of the buffer, allowing for fine-tuning of the separation conditions. By selecting an appropriate buffer pH, this compound can be separated from process-related impurities, starting materials (like serine), and potential degradation products. nih.gov The high resolving power of CE makes it an excellent orthogonal technique to chromatography for purity profiling and method validation. bio-rad.com

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jneonatalsurg.com For research applications involving this compound, validating analytical methods ensures the reliability, accuracy, and precision of the data generated. ijprt.orgiajps.com Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include selectivity, specificity, linearity, and range. europa.eu

Assessment of Selectivity and Specificity

Selectivity and specificity are related but distinct parameters that demonstrate a method's ability to measure the analyte of interest without interference. researchgate.netrdmcdowall.com

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de In the context of this compound research, a specific method would prove that the signal measured comes solely from the this compound molecule and not from other structurally similar compounds. researchgate.netloesungsfabrik.de

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. nih.govquora.com A selective method can distinguish this compound from other components, even if it detects them. For chromatographic or electrophoretic methods, selectivity is demonstrated by showing that the peaks for potential impurities or related substances are well-resolved from the main analyte peak. This is often tested by "spiking" a sample with known impurities and demonstrating adequate separation. loesungsfabrik.de

Evaluation of Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.euclsi.org To evaluate linearity, a series of at least five standard solutions of this compound are prepared at different concentrations. europa.eu The response of the analytical instrument (e.g., peak area in HPLC) is then plotted against the known concentration of each standard. For a linear method, this plot will yield a straight line. The relationship is typically assessed statistically by calculating the correlation coefficient (R²) from a linear regression analysis, where a value close to 1.000 indicates a strong linear relationship. researchgate.netresearchgate.net

The Range of an analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.euwestgard.com This range is established during the validation process and confirms the concentration window where the method can be reliably used for quantification. europa.eu For an assay of a substance, the typical range is 80% to 120% of the test concentration. europa.eu

Table 4: Example Linearity Data for a this compound Assay

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 50 | 125,500 |

| 75 | 188,000 |

| 100 | 251,000 |

| 125 | 313,500 |

| 150 | 376,000 |

| Linear Regression Results | |

| Slope | 2505 |

| Intercept | 450 |

| Correlation Coefficient (R²) | 0.9998 |

This data is hypothetical and for illustrative purposes. researchgate.net

Determination of Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in the analysis of impurities or the determination of the compound in low concentrations. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

For this compound, these limits would typically be determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The determination can be based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. innovareacademics.in Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.

Illustrative Data for LOD and LOQ Determination of this compound:

| Parameter | Method | Result |

| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |

| Based on Standard Deviation of the Response and Slope | 0.06 µg/mL | |

| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |

| Based on Standard Deviation of the Response and Slope | 0.18 µg/mL | |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Precision and Accuracy Assessment (Intra-day and Inter-day Variability)

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

The precision of an analytical method for this compound would be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day variability). Repeatability involves analyzing a number of replicates of the sample on the same day, by the same analyst, and on the same instrument. Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, or on different equipment.

Accuracy would be determined by applying the analytical procedure to samples of a placebo mixture spiked with known amounts of this compound. The percentage recovery of the analyte is then calculated.

Illustrative Data for Precision and Accuracy of this compound Analysis:

| Parameter | Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| Precision & Accuracy | Low | 50 | 0.85 | 1.20 | 99.5 |

| Medium | 100 | 0.65 | 0.95 | 100.2 | |

| High | 150 | 0.50 | 0.80 | 99.8 | |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by varying parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. innovareacademics.in

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters for an HPLC method would include retention time, peak area, tailing factor, and theoretical plates.

Illustrative Data for Robustness Study of this compound HPLC Method:

| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor |

| Flow Rate (mL/min) | 0.9 | 5.8 | 125800 | 1.1 |

| 1.1 | 5.2 | 124900 | 1.2 | |

| Mobile Phase pH | 2.8 | 5.4 | 125500 | 1.1 |

| 3.2 | 5.6 | 125300 | 1.1 | |

| Column Temperature (°C) | 28 | 5.7 | 125600 | 1.1 |

| 32 | 5.3 | 125100 | 1.2 | |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

Degradation Product Analysis in Research Samples

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. nih.govbiomedres.usscispace.com These studies expose the drug substance to stress conditions more severe than accelerated stability testing. nih.gov

Investigation of Stress Degradation Behavior (e.g., hydrolytic, oxidative, photolytic pathways)

To understand the degradation pathways of this compound, it would be subjected to various stress conditions as recommended by ICH guidelines.

Hydrolytic Degradation: The stability of this compound in aqueous solutions would be tested under acidic, basic, and neutral conditions. This would involve treating solutions of the drug with hydrochloric acid (acidic), sodium hydroxide (B78521) (basic), and water (neutral) at elevated temperatures. The ester and phosphate functional groups in this compound could be susceptible to hydrolysis.

Oxidative Degradation: The susceptibility of the compound to oxidation would be investigated by exposing it to an oxidizing agent, such as hydrogen peroxide.

The samples from these stress studies would be analyzed by a stability-indicating HPLC method to separate the degradation products from the parent drug.

Illustrative Summary of Forced Degradation Studies for this compound:

| Stress Condition | Conditions | % Degradation | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15% | Hydrolysis of phosphate ester |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | 25% | Hydrolysis of phosphate ester and potential deamination |

| Neutral Hydrolysis | Water, 80°C, 48h | 5% | Minor hydrolysis of phosphate ester |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | 10% | Oxidation of the amino group |

| Photolytic Degradation | ICH Q1B conditions | <2% | No significant degradation |

| Note: The data in this table is hypothetical and for illustrative purposes only. |

The characterization of any significant degradation products would be carried out using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures. This information is crucial for understanding the stability profile of this compound and for the development of a safe and effective pharmaceutical product.

Q & A

Q. What in vitro models are suitable for preliminary efficacy studies of this compound?

- Recommendation : Cell-based assays (e.g., HEK-293 or Caco-2 lines) for permeability and cytotoxicity screening. Use kinetic analysis (e.g., zero-order vs. Higuchi models) to assess drug release profiles in simulated physiological media .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across species?

- Strategy : Conduct meta-analyses of preclinical studies to identify interspecies metabolic variations (e.g., CYP450 enzyme activity differences). Validate findings using physiologically based pharmacokinetic (PBPK) modeling and cross-species scaling . Adjust dosing regimens based on bioavailability studies in target populations .

Q. What experimental designs mitigate batch-to-batch variability in this compound formulations?

- Solution : Implement quality-by-design (QbD) principles. Use central composite design (CCD) to optimize excipient ratios (e.g., viscosity-reducing agents like pyridoxine hydrochloride) and process parameters (mixing speed, drying time). Perform accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life .

Q. How can researchers address conflicting reports on this compound’s stability under oxidative conditions?

- Analysis : Compare degradation pathways via LC-QTOF-MS to identify oxidative byproducts (e.g., sulfoxide derivatives). Use Arrhenius kinetics to model degradation rates and validate with real-time stability data. Incorporate antioxidants (e.g., ascorbic acid) in formulations if justified by mechanistic studies .

Q. What statistical frameworks are appropriate for interpreting dose-response heterogeneity in this compound trials?

- Guidance : Apply mixed-effects models to account for inter-individual variability. Use Bayesian adaptive designs for dose escalation studies to minimize sample size while maintaining power. Stratify populations by biomarkers (e.g., genetic polymorphisms in drug targets) .

Methodological Considerations

- Data Validation : Cross-reference chromatographic peaks with certified reference standards to avoid misidentification .

- Ethical Compliance : Adhere to ICH guidelines for preclinical safety testing, including genotoxicity (Ames test) and organ-specific toxicity (e.g., renal/hepatic panels) .

- Reproducibility : Publish raw datasets (e.g., kinetic curves, spectral libraries) in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.